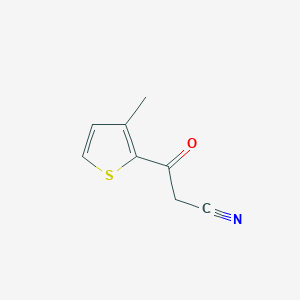

3-(3-Methylthiophen-2-yl)-3-oxopropanenitrile

概要

説明

Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heterocyclic compound that contains a sulfur atom at the 1 position . It has unique electronic, optical, and redox properties owing to its small HOMO-LUMO gap and high polarizability of a sulfur atom .Chemical Reactions Analysis

Thiophene can undergo oxidation both at sulfur, giving a thiophene S-oxide, as well as at the 2,3-double bond, giving the thiophene 2,3-epoxide, followed by subsequent NIH shift rearrangement .Physical And Chemical Properties Analysis

Thiophene is a colorless, flammable liquid . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

Organic Synthesis and Heterocyclic Chemistry

3-Oxopropanenitriles, including derivatives like 3-(3-Methylthiophene-2-yl)-3-oxopropanenitrile, have been pivotal in the synthesis of various heterocyclic compounds. For instance, manganese(III) acetate-mediated oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes have led to the formation of 4,5-dihydrofuran-3-carbonitriles containing heterocycles. These reactions yield products in good to excellent yields, highlighting the efficiency and versatility of 3-oxopropanenitriles in synthesizing heterocyclic frameworks (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Electrocatalysis and Material Science

Research into 3-(3-Methylthiophene-2-yl)-3-oxopropanenitrile derivatives extends into material science, particularly in the development of electrocatalytic and electrochromic materials. For example, the synthesis of hybrid nanocomposites containing platinum nanoparticles and poly(3-methylthiophene) nanorods has demonstrated potential in enhancing the electrocatalytic activity and electrochemical performance of materials for applications such as biosensors and fuel cells (Zhou et al., 2010).

Dye-Sensitized Solar Cells (DSSCs)

The incorporation of 3-methylthiophene units into donor-acceptor π-conjugated systems for dye-sensitized solar cells (DSSCs) illustrates another application. These systems, utilizing methylthiophene or vinylene methylthiophene as π-conjugated spacers, have shown significant impact on the photovoltaic properties of DSSCs, including improvements in conversion efficiency and open-circuit voltage. This research underscores the role of 3-(3-Methylthiophene-2-yl)-3-oxopropanenitrile derivatives in advancing renewable energy technologies (Tian et al., 2010).

Electrochemistry and Electrochromic Devices

Poly(3-methylthiophene) and its derivatives have been extensively studied for their electrochemical properties, especially in the context of electrochromic devices. These materials exhibit promising electrochromic behaviors, such as high coloration efficiency, fast switching times, and significant transmittance changes in the near-IR region, making them suitable for applications in smart windows and displays (Zhao et al., 2014).

作用機序

Target of Action

Similar compounds have been shown to interact with voltage-gated sodium and calcium channels, as well as the gaba transporter .

Mode of Action

The compound’s interaction with its targets leads to a balanced inhibition of neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This inhibition can reduce the excitability of neurons, potentially leading to its anticonvulsant and antinociceptive effects .

Biochemical Pathways

The compound’s antinociceptive properties were evaluated in models of tonic pain, as well as in models of chemotherapy- and diabetic-induced peripheral neuropathy . This suggests that the compound may affect pathways related to pain perception and response.

Result of Action

The compound demonstrated significant antinociceptive effects in the formalin-induced model of tonic pain . Furthermore, it revealed antiallodynic properties in the model of oxaliplatin-induced peripheral neuropathy, while it attenuated tactile allodynia in the model of diabetic streptozotocin-induced peripheral neuropathy .

Action Environment

The compound’s effects were evaluated in various animal models, suggesting that its action may be influenced by biological and environmental factors .

Safety and Hazards

将来の方向性

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the design and synthesis of new thiophene derivatives with potential therapeutic applications is a topic of ongoing research .

生化学分析

Biochemical Properties

It has been suggested that it may interact with enzymes and proteins involved in pain and inflammation . For example, it has been shown to have significant inhibitory activity towards lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), enzymes involved in the inflammatory response .

Cellular Effects

In cellular models, 3-(3-Methylthiophen-2-yl)-3-oxopropanenitrile has demonstrated potential antinociceptive (pain-relieving) and antiallodynic (preventing pain caused by non-painful stimuli) effects . It has been suggested that it may influence cell function by modulating the activity of LOX and COX-2, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound appear to vary with dosage

特性

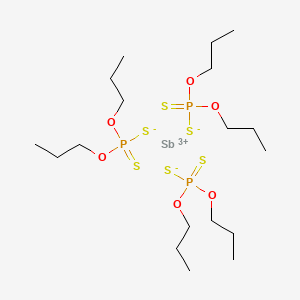

IUPAC Name |

3-(3-methylthiophen-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-6-3-5-11-8(6)7(10)2-4-9/h3,5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWQCCUVFYGEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile](/img/structure/B3366939.png)

![Imidazo[1,2-a]pyridin-6-ylmethanol hydrochloride](/img/structure/B3367033.png)